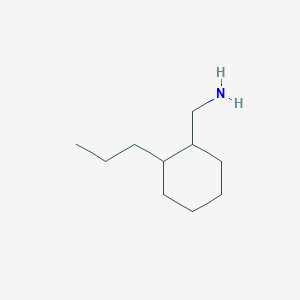
(2-Propylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propylcyclohexyl)methanamine, also known as PCPr, is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. It is structurally similar to phencyclidine (PCP) and ketamine, two well-known dissociative anesthetics. PCPr has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, it has also attracted the attention of researchers due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Analytical Chemistry and Pharmacology
- Analytical Profiles of Psychoactive Substances : Studies have characterized psychoactive arylcyclohexylamines, similar to "(2-Propylcyclohexyl)methanamine," through advanced analytical techniques. For example, substances like methoxetamine and its analogs were characterized using gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection, highlighting the importance of these methods in identifying and quantifying novel psychoactive substances in biological matrices (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).
Synthetic Chemistry
Synthesis of Bioactive Molecules : Research has shown the utility of bicyclo[1.1.1]pentanes (BCPs) as an emerging isostere for improving drug-like qualities in the synthesis of bioactive molecules. The synthesis of BCP benzylamines from [1.1.1]propellane with 2-azaallyl anions, generating new BCP benzylamine derivatives, demonstrates the potential of incorporating such scaffolds into drug candidates to explore new therapeutic effects (Shelp, Russell A., & Walsh, P., 2018).
Asymmetric Arylation : The rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines with arylboronic acids has been developed, providing a method for preparing highly optically active α-aryl 3-indolyl-methanamines. This approach opens new avenues for synthesizing chiral molecules with potential applications in drug development and other areas of chemistry (Yang, Hong-yu, & Xu, Ming‐Hua, 2010).
Identification and Synthesis of New Psychoactive Substances : The rise of new psychoactive substances (NPS) as 'research chemicals' has prompted the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. Such studies aid in the identification of substances of abuse and contribute to the understanding of their chemical and pharmacological properties (Wallach, J., Colestock, T., Cicali, B., Elliott, S., Kavanagh, P., Adejare, A., Dempster, N., & Brandt, S., 2016).
Material Science and Catalysis
- Catalysis and Hydrocarbon Synthesis : Research into the catalytic synthesis of hydrocarbons from CO-H2 mixtures over Group VIII metals has provided insights into specific activities and product distributions. Such studies are crucial for optimizing catalysts for industrial applications, including the production of fuels and chemicals (Vannice, M., 1975).
Propiedades
IUPAC Name |
(2-propylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-5-9-6-3-4-7-10(9)8-11/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUCSWEFOUMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

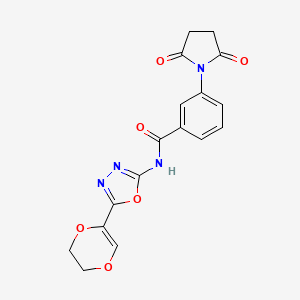
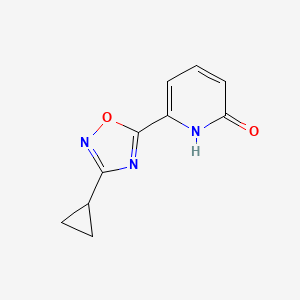
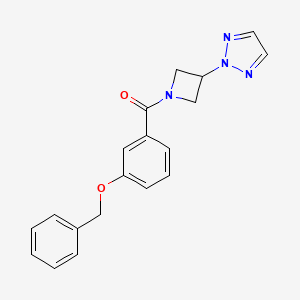
![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
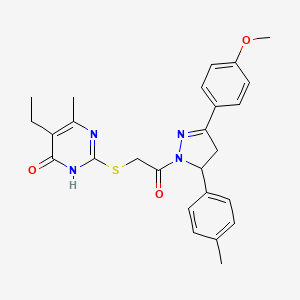
![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)
![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
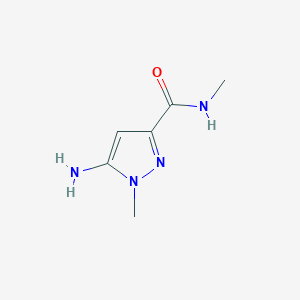
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)
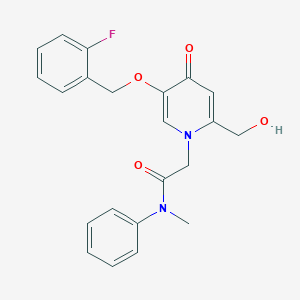
![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)